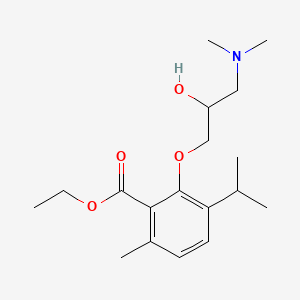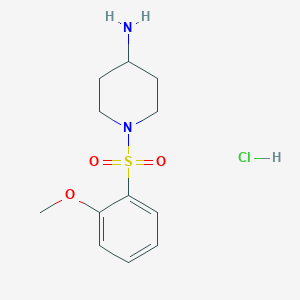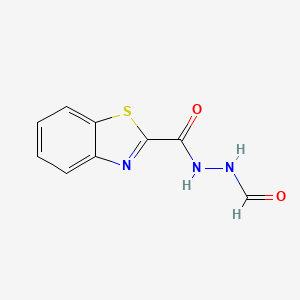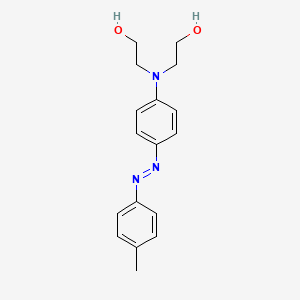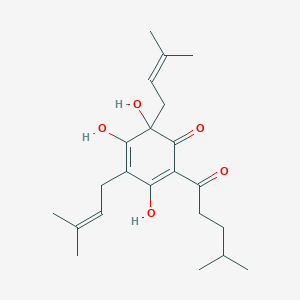
4-(1-Oxo-4-methylpentyl)-3,5,6-trihydroxy-2,6-bis(3-methyl-2-butenyl)-2,4-cyclohexadien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Oxo-4-methylpentyl)-3,5,6-trihydroxy-2,6-bis(3-methyl-2-butenyl)-2,4-cyclohexadien-1-one is a complex organic compound with a unique structure. It is characterized by the presence of multiple functional groups, including hydroxyl groups, a ketone group, and isoprenyl side chains. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Oxo-4-methylpentyl)-3,5,6-trihydroxy-2,6-bis(3-methyl-2-butenyl)-2,4-cyclohexadien-1-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the cyclohexadienone core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile, followed by oxidation to introduce the ketone group.
Introduction of hydroxyl groups: Hydroxylation reactions, such as those using osmium tetroxide or other oxidizing agents, can be employed to introduce the hydroxyl groups at specific positions on the cyclohexadienone ring.
Attachment of isoprenyl side chains: The isoprenyl groups can be introduced through alkylation reactions using appropriate alkyl halides or other electrophiles.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Oxo-4-methylpentyl)-3,5,6-trihydroxy-2,6-bis(3-methyl-2-butenyl)-2,4-cyclohexadien-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in the presence of suitable leaving groups.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of ethers, amines, or thioethers.
Aplicaciones Científicas De Investigación
4-(1-Oxo-4-methylpentyl)-3,5,6-trihydroxy-2,6-bis(3-methyl-2-butenyl)-2,4-cyclohexadien-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(1-Oxo-4-methylpentyl)-3,5,6-trihydroxy-2,6-bis(3-methyl-2-butenyl)-2,4-cyclohexadien-1-one involves its interaction with specific molecular targets and pathways. For example:
Antioxidant activity: The hydroxyl groups can scavenge free radicals, preventing oxidative damage to cells and tissues.
Anti-inflammatory activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antimicrobial activity: The compound can disrupt the cell membranes of bacteria and fungi, leading to their death.
Comparación Con Compuestos Similares
4-(1-Oxo-4-methylpentyl)-3,5,6-trihydroxy-2,6-bis(3-methyl-2-butenyl)-2,4-cyclohexadien-1-one can be compared with other similar compounds, such as:
4-(1-Oxo-4-methylpentyl)-3,5,6-trihydroxy-2,6-bis(2-methyl-2-butenyl)-2,4-cyclohexadien-1-one: Similar structure but with different isoprenyl side chains.
4-(1-Oxo-4-methylpentyl)-3,5,6-trihydroxy-2,6-bis(3-methyl-3-butenyl)-2,4-cyclohexadien-1-one: Similar structure but with different positions of the double bonds in the isoprenyl side chains.
The uniqueness of this compound lies in its specific arrangement of functional groups and side chains, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
59122-94-0 |
|---|---|
Fórmula molecular |
C22H32O5 |
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
3,5,6-trihydroxy-4,6-bis(3-methylbut-2-enyl)-2-(4-methylpentanoyl)cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C22H32O5/c1-13(2)7-9-16-19(24)18(17(23)10-8-14(3)4)21(26)22(27,20(16)25)12-11-15(5)6/h7,11,14,24-25,27H,8-10,12H2,1-6H3 |
Clave InChI |
OIXWZZRPUMLSMY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



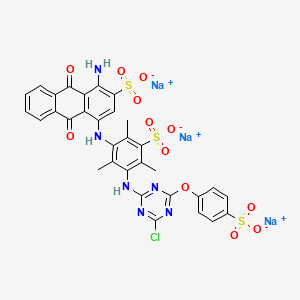
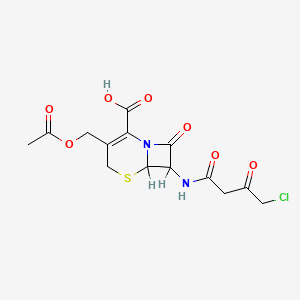
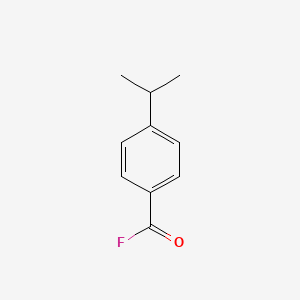
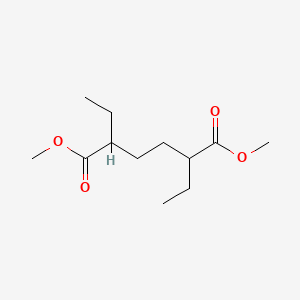
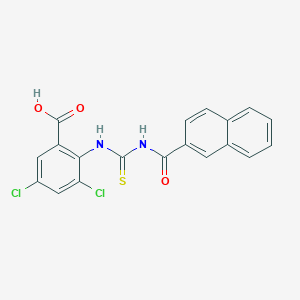
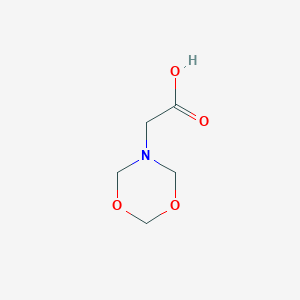
![(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid;sulfuric acid](/img/structure/B13798788.png)
![3,5-Dibromo-2-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798792.png)
